

Technical Guide: Certificate of Analysis for Aldosterone-13C3 Certified Reference Material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aldosterone-13C3

Cat. No.: B12384619

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **Aldosterone-13C3**, a stable isotope-labeled internal standard crucial for the accurate quantification of aldosterone in various biological matrices. The information herein is based on the common practices for certified reference materials (CRMs) provided by leading manufacturers.

Data Presentation

The quantitative data for a certified reference material like **Aldosterone-13C3** is meticulously controlled and documented. The following table summarizes the key analytical specifications typically found on a CoA.

| Parameter | Typical Specification | Analytical Method(s) |
|---------------------|---|---------------------------------------|
| Product Name | Aldosterone-13C3 | - |
| Catalogue Number | e.g., A-120-1ML | - |
| Lot/Batch Number | Lot-specific | - |
| Chemical Formula | C ₁₈ ¹³ C ₃ H ₂₈ O ₅ [1] | Mass Spectrometry |
| Molecular Weight | 363.42 g/mol [1] | Mass Spectrometry |
| Concentration | 10.0 µg/mL (with uncertainty) | Gravimetry & HPLC/LC-MS |
| Solvent | Acetonitrile | - |
| Purity (Chemical) | ≥98% | HPLC, LC-MS |
| Isotopic Enrichment | ≥99 atom % ¹³ C | Mass Spectrometry |
| Identity | Conforms to structure | ¹ H NMR, Mass Spectrometry |
| Storage Condition | -20°C[2] | - |
| Expiration Date | Lot-specific | Stability Studies |

Experimental Protocols

The certification of **Aldosterone-13C3** involves a series of rigorous analytical tests to ensure its identity, purity, concentration, and stability. The following are detailed methodologies representative of those employed.

Identity and Structure Elucidation

The chemical structure of the **Aldosterone-13C3** neat material is confirmed using a combination of spectroscopic techniques.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is recorded to ensure the proton signals are consistent with the proposed structure of **Aldosterone-13C3**. The pattern of signals and their integrations are compared against a well-characterized reference standard or theoretical predictions.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to determine the accurate mass of the molecule, which should correspond to the calculated molecular weight of $C_{18}^{13}C_3H_{28}O_5$. The fragmentation pattern is also analyzed to confirm the structure.

Purity Assessment

The chemical purity of the neat material is determined by at least two independent analytical methods to ensure the absence of significant impurities.

- **High-Performance Liquid Chromatography (HPLC):** A validated HPLC method with a suitable detector (e.g., UV or MS) is used to separate **Aldosterone-13C3** from any potential impurities. The peak area percentage of the main component is calculated to determine its purity.
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** LC-MS provides an orthogonal method for purity assessment, offering both chromatographic separation and mass-based detection to identify and quantify any impurities.

Concentration Determination

The certified concentration of the **Aldosterone-13C3** solution is determined with the highest metrological traceability.

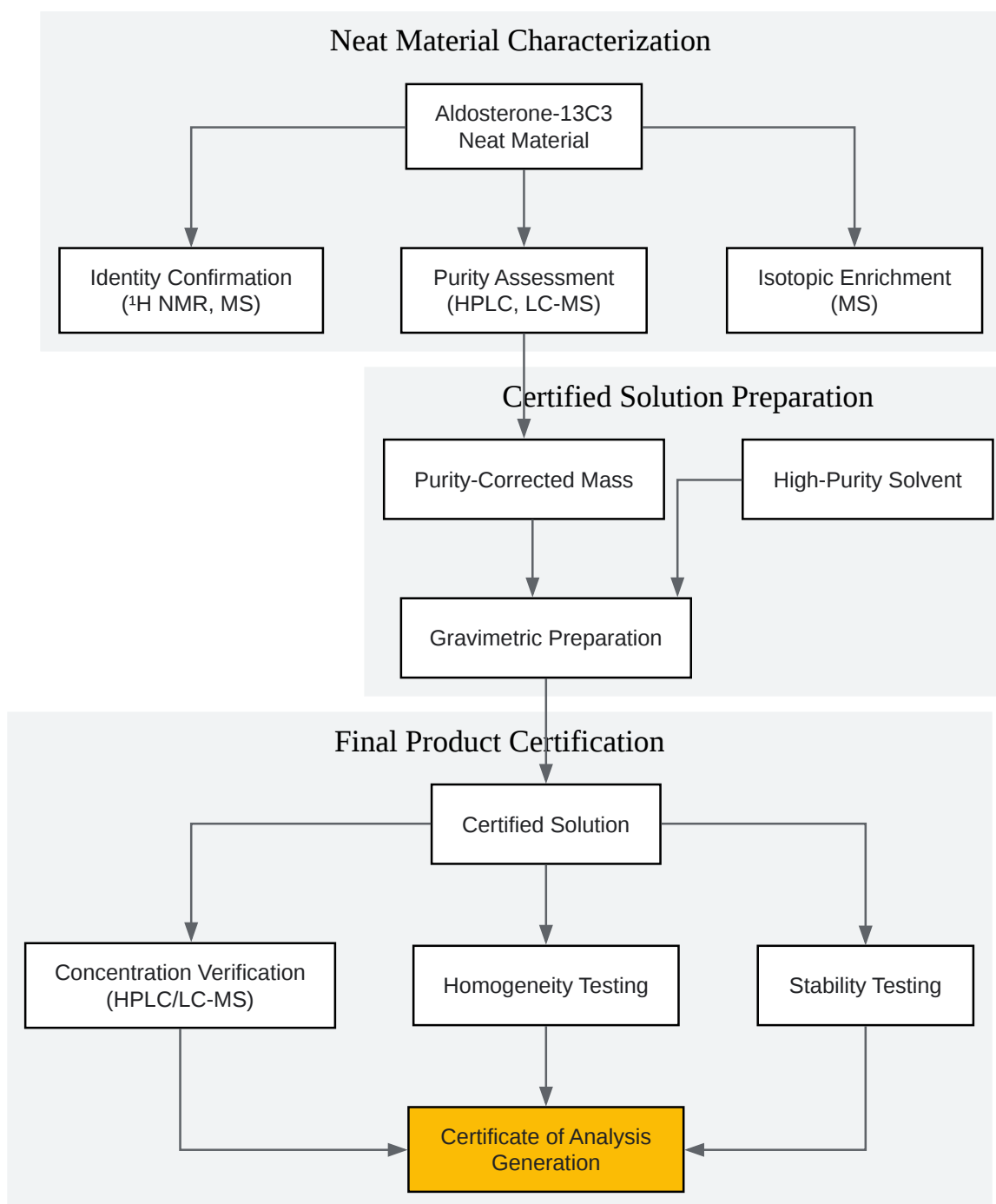
- **Gravimetric Preparation:** The solution is prepared by accurately weighing the highly purified neat material using a calibrated microbalance and dissolving it in a precise volume of high-purity solvent. The mass of the neat material is corrected for its chemical purity.
- **Verification by Independent Method:** The gravimetrically determined concentration is often verified by an independent analytical method, such as quantitative HPLC or LC-MS, against an independently prepared calibration standard.

Isotopic Enrichment

The isotopic enrichment of the ^{13}C labels is a critical parameter for an internal standard and is determined by mass spectrometry. The relative abundance of the M+3 isotopologue is measured to confirm that it meets the specified enrichment level, typically ≥ 99 atom % ^{13}C .

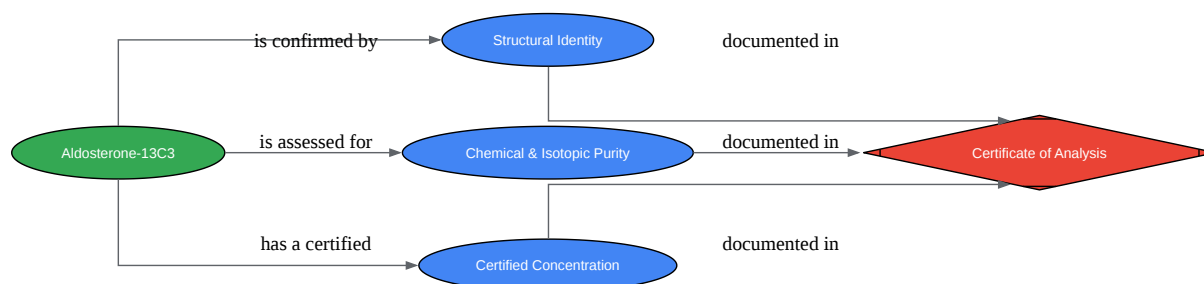
Mandatory Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the certification process of a reference material like **Aldosterone-13C3**.



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Caption: Workflow for the certification of **Aldosterone-13C3** reference material.



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Caption: Logical relationship of analytical data for the Certificate of Analysis.

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References

- 1. Analytical Characterization/Certifications - Cerilliant [cerilliant.com]
- 2. COA Examples - Single component solution standard - Cerilliant [cerilliant.com]
- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for Aldosterone-13C3 Certified Reference Material]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384619#certificate-of-analysis-for-aldosterone-13c3]

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